

An In-Depth Technical Guide to (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-(Trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B180405

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(4-(Trifluoromethyl)pyridin-3-yl)methanol**, a key building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly advantageous in drug design. This document details the compound's identification, synthesis, structural characterization, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Introduction and Significance

(4-(Trifluoromethyl)pyridin-3-yl)methanol, identified by the CAS Number 198401-76-2, is a specialty chemical of significant interest to the pharmaceutical and agrochemical industries.^[1] Its structure, featuring a pyridine ring substituted with a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 3-position, makes it a versatile synthetic intermediate.

The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design, known for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.^{[2][3][4]} The electron-withdrawing nature of the -CF₃ group can also influence the acidity of nearby protons and the overall electronic properties of the aromatic system. The hydroxymethyl

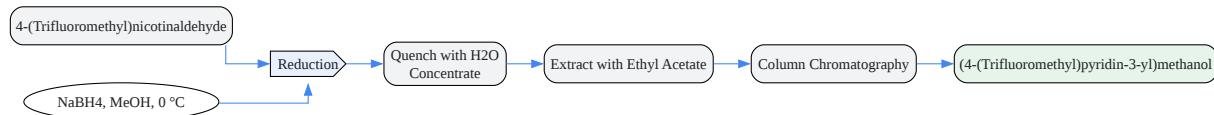
(-CH₂OH) group provides a reactive handle for further molecular elaboration, allowing for the construction of more complex and diverse chemical entities.

Table 1: Compound Identification

Property	Value
Chemical Name	(4-(Trifluoromethyl)pyridin-3-yl)methanol
CAS Number	198401-76-2
Molecular Formula	C ₇ H ₆ F ₃ NO
Molecular Weight	177.12 g/mol
Synonyms	[4-(Trifluoromethyl)pyridin-3-yl]methanol, 3-Pyridinemethanol, 4-(trifluoromethyl)-

Synthesis and Purification

The synthesis of **(4-(Trifluoromethyl)pyridin-3-yl)methanol** can be approached through various strategies, often involving the construction of the trifluoromethylated pyridine ring followed by functional group manipulation. While a specific, detailed experimental protocol for this exact isomer is not readily available in public literature, a common approach involves the reduction of a corresponding aldehyde or carboxylic acid derivative.


A plausible synthetic route, adapted from the synthesis of the isomeric (6-(trifluoromethyl)pyridin-3-yl)methanol, is the reduction of 4-(trifluoromethyl)nicotinaldehyde.^[5]

Experimental Protocol: Reduction of 4-(Trifluoromethyl)nicotinaldehyde (Hypothetical)

This protocol is a representative example and may require optimization.

- Reaction Setup: To a solution of 4-(trifluoromethyl)nicotinaldehyde (1.0 eq) in methanol (MeOH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH₄) (2.0 eq) portion-wise.

- Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.
- Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired **(4-(Trifluoromethyl)pyridin-3-yl)methanol**.

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis workflow for **(4-(Trifluoromethyl)pyridin-3-yl)methanol**.

Physicochemical Properties and Reactivity

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic nature of the pyridine ring, making it more electron-deficient. This can affect its reactivity in various chemical transformations.

- Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring can make it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group, should a suitable leaving group be present.
- Oxidation: The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, PDC, or Swern

oxidation for the aldehyde; Jones reagent or KMnO_4 for the carboxylic acid).

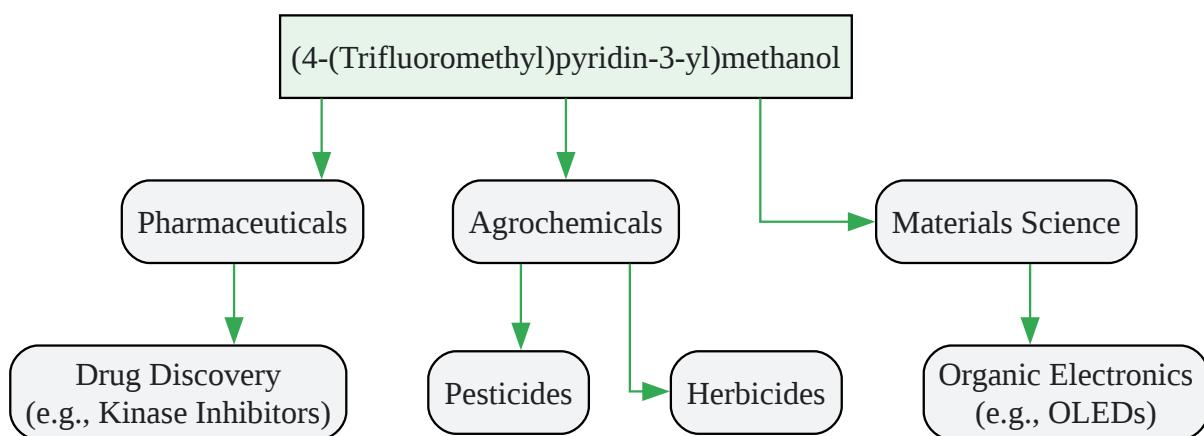
- Esterification/Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides under basic conditions.
- Halogenation: The hydroxyl group can be converted to a leaving group, such as a halide, using reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3).

Spectroscopic Characterization

While a dedicated, published spectrum for **(4-(Trifluoromethyl)pyridin-3-yl)methanol** is not readily available, the expected spectroscopic data can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- A singlet for the two protons of the -CH₂OH group.- A singlet or multiplet for the hydroxyl proton (-OH), which may be broad and exchangeable with D₂O.- Signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the positions of the substituents.
¹³ C NMR	<ul style="list-style-type: none">- A signal for the carbon of the -CH₂OH group.- A quartet for the carbon of the -CF₃ group due to coupling with the three fluorine atoms.- Signals in the aromatic region for the carbons of the pyridine ring. The carbon attached to the -CF₃ group will show a characteristic quartet.
Mass Spec.	<ul style="list-style-type: none">- A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (177.12 g/mol).- Fragmentation patterns characteristic of the loss of functional groups, such as the hydroxymethyl group or the trifluoromethyl group.
¹⁹ F NMR	<ul style="list-style-type: none">- A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.


Applications in Research and Development

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery.^{[2][3]} The trifluoromethylpyridine moiety is a common scaffold in many biologically active compounds, including pharmaceuticals and agrochemicals.

- Pharmaceutical Intermediates: This compound serves as a precursor for the synthesis of a variety of drug candidates. The ability to modify the hydroxymethyl group allows for the

introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR).

- Agrochemicals: Trifluoromethylpyridine derivatives are utilized in the development of modern pesticides and herbicides.[\[2\]](#)
- Materials Science: The unique electronic properties imparted by the trifluoromethyl group make this and related compounds of interest in the design of novel organic materials with specific electronic or optical properties.

[Click to download full resolution via product page](#)

Caption: Key application areas of **(4-(Trifluoromethyl)pyridin-3-yl)methanol**.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **(4-(Trifluoromethyl)pyridin-3-yl)methanol**. The following information is a summary of general safety recommendations and should be supplemented with a thorough review of the material safety data sheet (MSDS) provided by the supplier.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.

- In case of Contact:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
 - Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a valuable and versatile building block for chemical synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique combination of a reactive hydroxymethyl group and a bioactivity-enhancing trifluoromethyl group on a pyridine core makes it a compound of high interest for researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [4-(trifluoromethyl)pyridin-3-yl]methanol, China [4-(trifluoromethyl)pyridin-3-yl]methanol Selling, Selling China [4-(trifluoromethyl)pyridin-3-yl]methanol, Shuyuan [chemnet.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 5. bio-protocol.org [bio-protocol.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (4-(Trifluoromethyl)pyridin-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180405#4-trifluoromethyl-pyridin-3-yl-methanol-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com